Isoxazol-5-ylboronic acid

Description

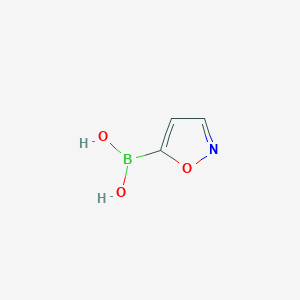

Isoxazol-5-ylboronic acid is a heterocyclic boronic acid featuring a five-membered isoxazole ring with a boronic acid (-B(OH)₂) group at the 5-position. This compound is a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science. Its synthesis often involves diazo intermediates and cyclization reactions, as demonstrated in the preparation of methyl 2-diazo-2-[3-(4-methoxyphenyl)isoxazol-5-yl]acetate (). The isoxazole ring's electronic properties, combining both aromaticity and polarity, make this boronic acid uniquely reactive compared to other heterocyclic analogs.

Properties

IUPAC Name |

1,2-oxazol-5-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO3/c6-4(7)3-1-2-5-8-3/h1-2,6-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJYGHCORMEKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NO1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazol-5-ylboronic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of isoxazole rings. This reaction typically employs copper (I) or ruthenium (II) catalysts . Another method involves the cycloisomerization of α,β-acetylenic oximes under gold (III) chloride catalysis .

Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective synthetic routes. Metal-free synthetic methods are gaining popularity due to their eco-friendliness and reduced toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of isoxazoles from substituted aldoximes and alkynes .

Chemical Reactions Analysis

Types of Reactions: Isoxazol-5-ylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoxazole derivatives.

Reduction: Reduction reactions can convert this compound into different functionalized isoxazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Isoxazol-5-ylboronic acid serves as a pivotal building block in the synthesis of various pharmaceutical agents. Its structural motif allows for molecular recognition and interaction with biological targets, making it a valuable scaffold in drug discovery.

Anticancer Activity

Several studies have demonstrated the anticancer potential of isoxazole derivatives. For instance, compounds derived from this compound have shown effectiveness against various cancer cell lines, including ovarian and colon cancer cells. Notably, a study by Shaw et al. (2012) synthesized N-phenyl-5-carboxamidyl isoxazoles, which exhibited significant cytotoxicity against colon tumor cells, indicating the potential of isoxazole derivatives in cancer therapy .

Anti-inflammatory Properties

Isoxazole derivatives have been evaluated for their anti-inflammatory effects. Research indicates that certain isoxazole compounds can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases. For example, derivatives synthesized from natural compounds have shown promising anti-inflammatory activities alongside anticancer properties .

Antimicrobial Applications

This compound and its derivatives have also been investigated for their antimicrobial properties. Studies have reported significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, RamaRao et al. (2011) synthesized 5-(heteroaryl)isoxazoles that demonstrated potent antibacterial effects .

Biofilm Disruption

Recent studies have highlighted the ability of isoxazole derivatives to disrupt biofilms formed by pathogenic bacteria. A study published in 2023 found that specific isoxazole derivatives could reduce biofilm formation significantly, showcasing their potential as antiseptic agents for chronic wound treatment .

Synthesis of Bioactive Molecules

The versatility of this compound extends to its role in synthesizing diverse bioactive molecules through various chemical reactions, including Suzuki coupling reactions. This method allows for the efficient formation of carbon-carbon bonds, facilitating the creation of complex structures that can exhibit desired biological activities.

Case Studies

Several case studies illustrate the synthetic utility of this compound:

- Synthesis of Antiviral Agents : A study described a method for synthesizing 5-isoxazol-5-yl-2′-deoxyuridines, demonstrating potential antiviral activity against specific viral targets .

- Development of Anticancer Agents : Research on isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles showed potent anticancer activity against multiple human cancer cell lines .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the structure of isoxazole derivatives and their biological activity is crucial for optimizing their pharmacological properties. SAR studies provide insights into how modifications to the isoxazole ring can enhance or diminish activity against specific targets.

Key Findings

Research has identified critical structural features that influence the efficacy of isoxazole derivatives:

- The presence of electron-withdrawing groups on phenyl rings has been associated with increased inhibitory activity against enzymes involved in inflammation and cancer progression .

- Modifications at specific positions on the isoxazole ring can lead to improved selectivity and potency against cancer cell lines .

Mechanism of Action

The mechanism of action of isoxazol-5-ylboronic acid involves its interaction with specific molecular targets. In biological systems, isoxazole derivatives can inhibit enzymes or modulate receptor activity, leading to various therapeutic effects. For example, some isoxazole compounds act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Reactivity varies significantly across heterocyclic boronic acids due to differences in electronic and steric effects:

- Isoxazol-5-ylboronic acid : Exhibits moderate to high reactivity with electron-deficient aryl halides. For example, coupling with 4,6-dichloropyridine yields 84% under Pd catalysis. However, solvent choice (e.g., DMSO vs. DMF) influences mechanistic pathways, with DMSO favoring radical intermediates that may reduce stereoselectivity.

- Oxazol-2-ylboronic acid: Lower reactivity observed due to oxazole's electron-donating nature. Limited applications in large-scale syntheses.

- 5-Pyridylboronic acid : High reactivity with π-deficient substrates (e.g., 2-bromo-5-nitrothiophene: 87% yield). Stability issues necessitate ester derivatives for practical use.

- Isoquinolin-5-ylboronic acid: Effective in synthesizing N-amide products but requires stoichiometric Cu or Pd catalysts for optimal yields.

Stability and Handling

- This compound : Moderately stable under inert conditions but prone to decomposition in protic solvents.

- 5-Pyridylboronic acid : Highly unstable as a free acid; typically stored as pinacol esters.

- Isoquinolin-5-ylboronic acid: Stable in anhydrous solvents but sensitive to moisture.

Research Findings and Mechanistic Insights

- Radical vs. Two-Electron Pathways : this compound participates in both radical (DMSO solvent) and two-electron (DMF solvent) mechanisms, affecting stereoselectivity. Radical pathways generate TEMPO-trapped adducts, while two-electron routes involve Pd intermediates.

- Catalyst Dependency : Pd catalysts dominate cross-couplings, but Cu-mediated reactions (e.g., Liebeskind coupling) are viable for N-amide synthesis.

- Electronic Effects : Electron-withdrawing groups on the heterocycle enhance reactivity with aryl halides, as seen in pyridyl vs. oxazolyl systems.

Biological Activity

Isoxazol-5-ylboronic acid is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is a boronic acid derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is CHBNO, and it is recognized for its role as a reagent in organic synthesis, especially in cross-coupling reactions. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for therapeutic applications.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Compounds containing isoxazole units have shown potential as anticancer agents. They inhibit pathways involved in tumor growth, demonstrating effectiveness against various cancer cell lines.

- Antimicrobial Properties : Isoxazole derivatives have been tested against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. Studies indicate that these compounds can significantly reduce biofilm formation and exhibit low cytotoxicity towards human fibroblasts .

- Anti-inflammatory Effects : Research has demonstrated that isoxazole derivatives can inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. This inhibition correlates with antioxidant activity, making these compounds potential therapeutic agents for inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : Isoxazole derivatives can act as inhibitors of histone deacetylases (HDACs) and 5-LOX, modulating gene expression and inflammatory pathways .

- Receptor Modulation : These compounds may also influence receptor activity, leading to various therapeutic effects.

Anticancer Activity

A study evaluating the cytotoxic effects of isoxazole derivatives on different cancer cell lines revealed significant findings:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| C1 | MCF-7 | 8.47 |

| C2 | HCT116 | 47.59 |

| C3 | OCVAR-3 | 5.0 |

These results indicate that certain derivatives exhibit potent cytotoxicity against breast and ovarian cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives was assessed using minimum inhibitory concentration (MIC) values:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| PUB9 | Staphylococcus aureus | 4.0 |

| C1 | Pseudomonas aeruginosa | 6.0 |

| C2 | Candida albicans | 5.0 |

These findings demonstrate the effectiveness of isoxazole derivatives against common pathogens associated with chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of various isoxazole derivatives was evaluated through their ability to inhibit the COX-2 enzyme:

| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |

|---|---|---|

| 5b | 75.68 | 76.71 |

| 5c | 74.48 | 75.56 |

| 5d | 71.86 | 72.32 |

These compounds exhibited significant anti-inflammatory effects, indicating their potential use in treating inflammatory conditions .

Case Studies

- In Vitro Study on Biofilm Inhibition : A study focused on the impact of isoxazole derivatives on biofilm formation showed that these compounds significantly reduced biofilm mass in chronic wound pathogens, suggesting their utility in wound management therapies .

- In Vivo Assessment : Another investigation assessed the anti-inflammatory effects of isoxazole derivatives using animal models, confirming their efficacy in reducing inflammation with minimal side effects observed .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isoxazol-5-ylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via lithium-halogen exchange or Miyaura borylation. For example:

- Lithium-Halogen Exchange : React 5-bromoisoxazole with a strong base (e.g., LDA or BuLi) at low temperatures (-78°C), followed by treatment with triisopropyl borate. Hydrolysis yields the boronic acid (typical yield: 40–65%) .

- Miyaura Borylation : Use Pd-catalyzed coupling of 5-bromoisoxazole with bis(pinacolato)diboron. Optimal conditions include Pd(dppf)Cl₂ as a catalyst and KOAc as a base in dioxane (yield: 50–75%) .

Q. How can researchers characterize this compound and confirm its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹¹B NMR shows a peak near δ 28–32 ppm for boronic acids. ¹H NMR confirms the isoxazole ring protons (δ 6.5–8.5 ppm).

- HPLC-MS : Use reverse-phase HPLC with a C18 column and ESI-MS to detect impurities (e.g., boronate esters or dimers).

- Elemental Analysis : Verify boron content (~8.5% for C₃H₄BNO₂).

Advanced Research Questions

Q. What mechanistic insights explain the low yields of Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Low yields often arise from:

- Protecting Group Interference : The N-O bond in isoxazole can coordinate with Pd, deactivating the catalyst. Using electron-deficient ligands (e.g., SPhos) mitigates this .

- Dimerization : Boronic acids dimerize via dehydration, reducing reactivity. Adding molecular sieves or using aryl triflates instead of chlorides improves efficiency .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Hybridization Effects : The boron atom’s sp² hybridization (evidenced by ¹¹B NMR) enhances electrophilicity, facilitating transmetallation in Pd-catalyzed reactions .

- Aromatic Ring Effects : The electron-withdrawing isoxazole ring stabilizes the boronate intermediate but slows oxidative addition. Computational studies (DFT) can model these effects .

Q. What strategies resolve contradictions in reported stability data for this compound under aqueous conditions?

- Methodological Answer :

- pH-Dependent Stability : The compound is stable at pH 4–6 but hydrolyzes rapidly in basic conditions. Buffered solutions (e.g., phosphate buffer, pH 5) are recommended for storage .

- Contradiction Analysis : Discrepancies may arise from impurities (e.g., residual pinacol ester) or measurement techniques (NMR vs. HPLC). Replicate studies using rigorously dried samples are advised .

Key Recommendations

- Experimental Replication : Always cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR + HPLC) to account for hidden variables .

- Advanced Studies : Use kinetic isotope effects (KIEs) or in situ IR spectroscopy to probe reaction mechanisms in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.